molecular formula C18H12ClN5O2 B11992581 3-(4-chlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11992581
M. Wt: 365.8 g/mol
InChI Key: CHYQGFBLAOIFNZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, an indole moiety, and a pyrazole ring, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. This intermediate is then reacted with ethyl acetoacetate to yield the corresponding pyrazole derivative. The final step involves the reaction of this pyrazole derivative with isatin under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce alcohol derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. Studies have shown that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into new medications for treating various diseases.

Industry

Industrially, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings, which require specific chemical properties.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-chlorophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
  • **3-(4-methylphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
  • **3-(4-fluorophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H12ClN5O2

Molecular Weight

365.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H12ClN5O2/c19-11-7-5-10(6-8-11)14-9-15(22-21-14)17(25)24-23-16-12-3-1-2-4-13(12)20-18(16)26/h1-9,20,26H,(H,21,22)

InChI Key

CHYQGFBLAOIFNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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